molecular formula C13H18ClNO B3351593 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide CAS No. 3785-20-4

2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide

Cat. No.: B3351593
CAS No.: 3785-20-4
M. Wt: 239.74 g/mol
InChI Key: MSERLYJDTDEOIE-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide (CAS: 137075-21-9) is a chloroacetamide derivative characterized by a 2-methyl-6-tert-butylphenyl group attached to the nitrogen of the acetamide backbone. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 247.74 g/mol. The compound features a chlorine atom at the α-position of the acetamide group and a bulky tert-butyl substituent on the aromatic ring, which influences its steric and electronic properties .

The tert-butyl group likely enhances environmental persistence due to reduced biodegradability, a trait observed in structurally similar compounds .

Properties

IUPAC Name

N-[2-tert-butyl-6-(chloromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(16)15-12-10(8-14)6-5-7-11(12)13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSERLYJDTDEOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1C(C)(C)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958878
Record name N-[2-tert-Butyl-6-(chloromethyl)phenyl]ethanimidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80958878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3785-20-4
Record name o-Acetotoluidide, 6'-tert-butyl-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-tert-Butyl-6-(chloromethyl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide typically involves the reaction of 2-methyl-6-tert-butylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of amines.

Scientific Research Applications

Agricultural Applications

Herbicide Development
One of the primary applications of 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide is in herbicide formulation. It has been noted for its effectiveness in controlling specific weed species in crops such as corn. The compound is recognized as a potential replacement for traditional herbicides like atrazine, particularly against resistant weed populations .

Synthesis and Efficacy
The synthesis of this compound can be achieved through various chemical reactions involving chloroacetyl chloride and specific anilines. For instance, a reaction involving chloroacetyl chloride with N-methylene-2'-methyl-6'-ethyl-aniline demonstrated effective herbicidal properties when tested in field conditions . The synthesis typically involves the use of solvents such as xylene and requires careful temperature control to optimize yield and purity.

Pharmaceutical Applications

Antiviral Properties
Research indicates that derivatives of 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide may possess antiviral properties, particularly against herpes viruses. Compounds similar to this structure have been investigated for their ability to inhibit viral replication by targeting viral DNA polymerases .

Case Studies

  • Ganciclovir Resistance : In studies focusing on ganciclovir-resistant strains of herpes simplex virus, compounds with similar structures were shown to have reduced toxicity while maintaining antiviral efficacy. This highlights the potential for 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide in developing safer antiviral therapies .
  • IMPDH Inhibition : Another study explored the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for viral replication. The findings suggested that compounds related to 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide could serve as effective inhibitors, presenting a new avenue for antiviral drug development .

Example Synthesis Procedure

  • Reaction Setup : Combine chloroacetyl chloride with an appropriate aniline derivative in a solvent like xylene.
  • Temperature Control : Maintain the reaction mixture at temperatures between 293 K to 313 K.
  • Completion Monitoring : Use techniques like thin-layer chromatography (TLC) to monitor progress.
  • Isolation : After completion, separate the product via recrystallization from suitable solvents.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamides share a common backbone of 2-chloro-N-(substituted phenyl)acetamide but differ in substituents on the phenyl ring and nitrogen, leading to variations in activity, metabolism, and environmental impact. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Chloroacetamides

Compound Name Molecular Formula Phenyl Substituents N-Substituent Use/Application Key Properties/Findings
2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide C₁₃H₁₈ClNO 2-methyl, 6-tert-butyl None (mono-substituted) Likely herbicide High steric hindrance; potential soil mobility due to tert-butyl group
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 2,6-diethyl Methoxymethyl Herbicide (maize, soy) Metabolized to mutagenic products (e.g., quinone imines) in human liver microsomes; high application volume (7.3–8.6 × 10⁶ kg/year in the U.S.)
Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) C₁₅H₂₂ClNO₂ 2-ethyl-6-methyl 2-methoxy-1-methylethyl Herbicide (corn, sorghum) Chiral centers influence enantioselective toxicity; 11.8–13.6 × 10⁶ kg/year applied in the U.S.
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) C₁₂H₁₇ClNO₂S 2,4-dimethyl-3-thienyl 2-methoxy-1-methylethyl Herbicide Thienyl group enhances solubility; lower soil adsorption compared to alachlor
2-Chloro-N-(5-phenyl-oxadiazol-2-yl)acetamide C₁₀H₇ClN₃O₂ None 1,3,5-oxadiazole ring Pharmaceutical intermediate Oxadiazole moiety increases electron-withdrawing effects; used in drug synthesis

Key Research Findings

Metabolism: Alachlor and metolachlor undergo oxidative metabolism in human liver microsomes, forming reactive intermediates linked to carcinogenicity . The tert-butyl group in the target compound may slow metabolic degradation, increasing environmental persistence .

Toxicity :

  • Hydroxylated transformation products (TPs) of metolachlor (e.g., 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide) exhibit structural alerts for mutagenicity due to α-haloalkane fragments .
  • Bulky substituents (e.g., tert-butyl) may reduce binding to target enzymes (e.g., plant fatty acid elongases), altering herbicidal efficacy .

Environmental Impact :

  • Chloroacetamides with smaller substituents (e.g., methoxymethyl in alachlor) show higher water solubility and mobility in soil compared to bulkier analogs .
  • The tert-butyl group in the target compound likely reduces biodegradability, increasing its half-life in soil .

Biological Activity

2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and research findings.

2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide belongs to the acetamide class of compounds. Its structure allows for various interactions with biological targets, which can lead to diverse pharmacological effects.

The biological activity of 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have demonstrated the following mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : They can act as modulators of G-protein coupled receptors (GPCRs), affecting signal transduction pathways that regulate various physiological processes .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide exhibit specific absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption : Generally well-absorbed when administered orally.
  • Distribution : High affinity for lipid membranes due to hydrophobic characteristics.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Mainly excreted via urine, with some metabolites observed in feces .

Biological Activity

Research has highlighted various biological activities associated with 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide:

Antimicrobial Activity

Studies have shown significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

Bacterial SpeciesMIC (μg/mL)Gram StainMorphology
Staphylococcus aureus3.9PositiveSpherical
Paracoccus sp.7.8NegativeRod
Achromobacter xylosoxidans3.9NegativeRod
Escherichia coliNot activeNegativeRod

This table indicates that the compound exhibits potent activity against Gram-positive bacteria while showing limited effectiveness against certain Gram-negative strains .

Anticancer Properties

Further investigations into the anticancer potential of 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide have revealed promising results. The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through caspase activation and disruption of mitochondrial membrane potential .

Case Studies

Several case studies provide insight into the therapeutic applications of 2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide:

  • Antimicrobial Efficacy : A study conducted on a series of acetamides demonstrated that modifications to the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria.
  • Cancer Treatment Trials : Clinical trials exploring the use of this compound in combination therapies for solid tumors have shown improved patient outcomes compared to standard treatments alone .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2-methyl-6-tert-butylphenyl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves nucleophilic substitution of 2-methyl-6-tert-butylaniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) to neutralize HCl byproducts. Optimization includes varying solvent polarity (e.g., acetonitrile vs. DMF), stoichiometric ratios, and temperature (room temperature vs. reflux). Monitoring via TLC ensures reaction completion . For scalability, continuous flow reactors may improve efficiency by enhancing mixing and heat transfer .

Q. How can structural characterization of this compound be performed using crystallography and spectroscopy?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths and angles, as demonstrated for similar chloroacetamides (e.g., R-factor = 0.037 in related structures) . Complement with FTIR for functional groups (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) and NMR for regiochemical confirmation (e.g., tert-butyl protons at δ 1.3–1.4 ppm in ¹H NMR) .

Q. What analytical techniques are suitable for detecting trace residues in environmental samples?

  • Methodological Answer : Gas chromatography (GC) paired with mass spectrometry (MS) offers high sensitivity for quantifying residues in soil or water. For biological matrices, ELISA provides rapid screening, though cross-reactivity with structural analogs (e.g., alachlor) requires validation via LC-MS/MS .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence herbicidal or pharmacological activity?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituent changes (e.g., replacing tert-butyl with ethyl or methoxy groups) and testing in bioassays. For example, replacing the chloro group in alachlor with nitro reduces herbicidal activity but enhances antitumor potential . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like ALS enzyme or EGFR .

Q. How can contradictions in toxicological data (e.g., carcinogenicity in rodents vs. non-mammalian models) be resolved?

  • Methodological Answer : Cross-species metabolic profiling (e.g., liver microsome assays) identifies differences in detoxification pathways. For instance, nasal tumorigenicity in rats linked to CYP450-mediated activation of chloroacetamides may not occur in species lacking specific isoforms . Dose-response modeling and probabilistic risk assessment frameworks (e.g., Bayesian networks) reconcile interspecies discrepancies .

Q. What computational strategies are effective for predicting environmental fate and degradation pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates hydrolysis rates (e.g., half-life in aqueous media) by evaluating transition-state energies. Molecular dynamics (MD) simulations model soil adsorption coefficients (Koc) based on hydrophobicity (logP) and H-bonding capacity . Validate predictions with OECD 307 biodegradation assays .

Q. How can crystallographic software (e.g., SHELX) resolve challenges in refining disordered structures?

  • Methodological Answer : SHELXL refinement tools (ISOR, DELU, SIMU) address thermal motion and positional disorder in the tert-butyl group. For twinned crystals, twin law identification via CELL_NOW and integration with TWINABS improves data quality. High-resolution datasets (<1.0 Å) enable anisotropic refinement of chlorine atoms .

Guidelines for Methodological Rigor

  • Contradictory Data : Use meta-analysis frameworks to weigh evidence quality (e.g., CONSORT for toxicology studies) .
  • Ethical Handling : Assume aryl nitro/halo compound hazards (e.g., mutagenicity) and adhere to GLP for in vitro assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2-methyl-6-tert-butylphenyl)acetamide

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